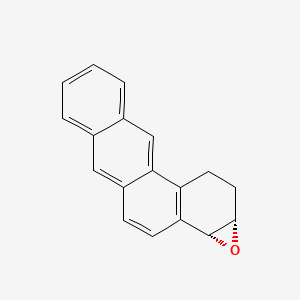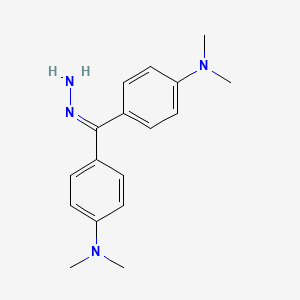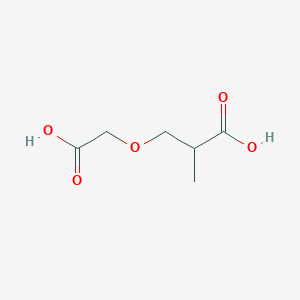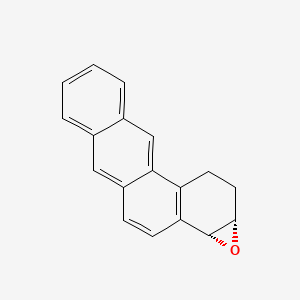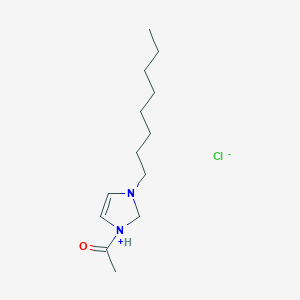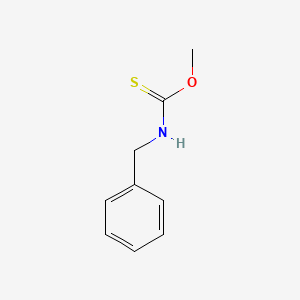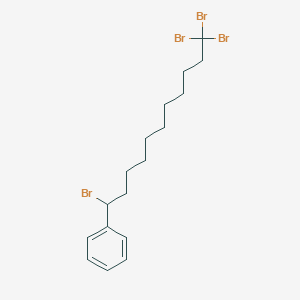
(1,11,11,11-Tetrabromoundecyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,11,11,11-Tetrabromoundecyl)benzene is an organic compound characterized by a benzene ring substituted with a long alkyl chain that contains four bromine atoms at the terminal position. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,11,11,11-Tetrabromoundecyl)benzene typically involves the bromination of undecylbenzene. The process begins with the preparation of undecylbenzene, which can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting undecylbenzene is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atoms at the terminal position of the alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to achieve the desired degree of bromination while minimizing side reactions and by-products.
化学反応の分析
Types of Reactions
(1,11,11,11-Tetrabromoundecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chain can be oxidized to introduce functional groups such as carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of undecylbenzene.
Oxidation: Formation of carboxylic acids or alcohols.
科学的研究の応用
(1,11,11,11-Tetrabromoundecyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of (1,11,11,11-Tetrabromoundecyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, thereby modulating its effects in different applications.
類似化合物との比較
Similar Compounds
(1,11-Dibromoundecyl)benzene: Contains two bromine atoms instead of four.
(1,11,11-Tribromoundecyl)benzene: Contains three bromine atoms.
(1,11,11,11-Tetrachloroundecyl)benzene: Contains chlorine atoms instead of bromine.
Uniqueness
(1,11,11,11-Tetrabromoundecyl)benzene is unique due to the presence of four bromine atoms at the terminal position of the alkyl chain, which imparts distinct chemical properties and reactivity compared to its analogs with fewer halogen atoms or different halogens. This compound’s high degree of bromination enhances its potential as a flame retardant and its utility in various chemical transformations.
特性
CAS番号 |
62973-48-2 |
|---|---|
分子式 |
C17H24Br4 |
分子量 |
548.0 g/mol |
IUPAC名 |
1,11,11,11-tetrabromoundecylbenzene |
InChI |
InChI=1S/C17H24Br4/c18-16(15-11-7-6-8-12-15)13-9-4-2-1-3-5-10-14-17(19,20)21/h6-8,11-12,16H,1-5,9-10,13-14H2 |
InChIキー |
XLNJUXRRTIOBHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC(Br)(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


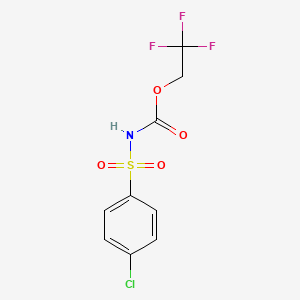
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
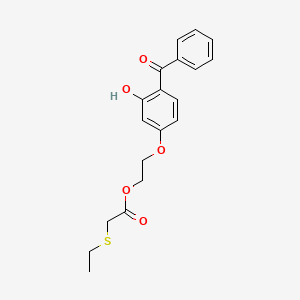
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
